Carindacillin
Description
Classification within Beta-Lactam Antibiotics and Carboxypenicillins
Carindacillin belongs to the beta-lactam class of antibiotics, a large group of compounds characterized by the presence of a beta-lactam ring in their molecular structure. genome.jpguidetopharmacology.org Beta-lactam antibiotics function by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final step of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. nih.govantibioticdb.com This inhibition leads to a weakening of the cell wall and ultimately results in cell lysis and bacterial death. nih.gov
Within the beta-lactam family, this compound is further classified as a carboxypenicillin, a subgroup of extended-spectrum penicillins. iiab.mewikipedia.org This group is distinguished by the presence of a carboxyl group in the side chain of the penicillin structure. wikipedia.orgla.gov The development of carboxypenicillins like carbenicillin (B1668345), and subsequently ticarcillin (B1683155), was a crucial step in extending the activity of penicillins against problematic Gram-negative bacteria, including Pseudomonas aeruginosa and certain species of Proteus. wikipedia.orgla.govwikipedia.org While they offered a broader spectrum of activity against Gram-negative organisms, they are susceptible to degradation by beta-lactamase enzymes. wikipedia.orgwikipedia.org
| Classification Hierarchy | Description |
|---|---|
| Antibiotic Class | Beta-Lactam |
| Family | Penicillins |
| Subgroup | Carboxypenicillins |
| Specific Compound | This compound (Prodrug of Carbenicillin) |
Strategic Significance as an Orally Active Prodrug in Antimicrobial Development
The primary strategic importance of this compound lies in its design as an orally active prodrug. medchemexpress.comdrugbank.com A prodrug is an inactive or less active compound that is metabolized in the body into its active form. This compound, also known as carbenicillin indanyl, is the indanyl ester of carbenicillin. nih.govdrugbank.com The parent drug, carbenicillin, has poor bioavailability when taken orally, limiting its administration to parenteral routes. la.govwikipedia.org
The development of this compound was a deliberate strategy to overcome this limitation. By esterifying carbenicillin with an indanyl group, researchers created a more lipid-soluble molecule that could be readily absorbed from the gastrointestinal tract following oral administration. wikipedia.org Once absorbed into the bloodstream, this compound is rapidly hydrolyzed by esterase enzymes, releasing the active antibiotic, carbenicillin, to exert its therapeutic effect. wikipedia.orgnih.govmedchemexpress.comtargetmol.com
This prodrug approach was highly significant in antimicrobial development for several reasons. It allowed a potent, broad-spectrum antibiotic, previously restricted to hospital settings for intravenous use, to be administered conveniently in an outpatient setting. wikipedia.org This was particularly valuable for treating chronic or less severe infections, such as urinary tract infections and prostatitis caused by susceptible organisms like Escherichia coli and Proteus mirabilis. nih.govdrugbank.com The creation of an oral form of a powerful antibiotic represented a key advancement in expanding therapeutic options and improving patient accessibility to treatment.
| Compound | Chemical Nature | Route of Administration | Mechanism of Activation |
|---|---|---|---|
| This compound | Indanyl ester of Carbenicillin (Prodrug) | Oral iiab.mewikipedia.org | Hydrolyzed in the body to release Carbenicillin wikipedia.orgnih.gov |
| Carbenicillin | Active Carboxypenicillin Antibiotic | Parenteral | Directly active upon administration |
Structure
2D Structure
3D Structure
Properties
CAS No. |
35531-88-5 |
|---|---|
Molecular Formula |
C26H26N2O6S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1 |
InChI Key |
JIRBAUWICKGBFE-MNRDOXJOSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
Other CAS No. |
35531-88-5 |
Synonyms |
carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |
Origin of Product |
United States |
Ii. Historical Context and Pharmaceutical Development of Carindacillin
Genesis and Initial Research Discoveries of Carindacillin
The development of this compound is intrinsically linked to the research surrounding Carbenicillin (B1668345). Carbenicillin itself represented a significant advancement in antibiotic therapy. Discovered by scientists at Beecham, it was introduced in 1965 and recognized as the first penicillin to exhibit activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative bacterium. wikipedia.orgrmmg.org This breakthrough addressed a critical need for antibiotics effective against a broader range of Gram-negative pathogens, which were increasingly implicated in severe infections.
Carbenicillin belongs to the carboxypenicillin subgroup of penicillins and is a semi-synthetic derivative of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). wikipedia.orgtaylorandfrancis.comtaylorfrancis.com Its chemical structure, characterized by the substitution of a carboxyl group for an amino group on ampicillin (B1664943), conferred its extended-spectrum properties. taylorandfrancis.com While Carbenicillin demonstrated efficacy against Gram-negative bacteria, including strains resistant to earlier penicillins, its utility was somewhat limited by its susceptibility to beta-lactamase enzymes and its instability in the acidic environment of the stomach, which hindered effective oral administration. wikipedia.orgmedkoo.comnih.gov The research landscape at the time was actively exploring ways to overcome these limitations to broaden the therapeutic applications of penicillin-based antibiotics.
Table 1: Carbenicillin - Key Characteristics
| Property | Value |
| Chemical Class | Carboxypenicillin subgroup of penicillins; Semi-synthetic penicillin |
| Discovery | Discovered by scientists at Beecham; Described in 1965 as the first penicillin with anti-Pseudomonas activity |
| Primary Use Context | Treatment of Gram-negative infections, including Pseudomonas aeruginosa |
| Chemical Formula | C17H18N2O6S |
| Molecular Weight | 378.4 g/mol |
| CAS Number (free acid) | 4697-36-3 |
| Stability | More stable at lower pH than ampicillin; Susceptible to beta-lactamase enzymes |
Semisynthetic Derivatization from Carbenicillin: A Pharmaceutical Innovation Perspective
The pharmaceutical innovation that led to this compound was driven by the need to improve the oral bioavailability of Carbenicillin. Recognizing that Carbenicillin was readily degraded by gastric acid when taken orally, researchers sought to create a prodrug that could withstand this environment and be effectively absorbed. nih.gov
This compound, also known as carbenicillin indanyl, was developed as an orally active derivative of Carbenicillin. drugbank.comguidetopharmacology.orgwikipedia.org The key to this pharmaceutical advancement lay in the chemical modification of Carbenicillin. Specifically, the carboxyl group on the side chain of Carbenicillin was esterified with an indanyl moiety. nih.gov This structural alteration resulted in a compound that was not easily decomposed by gastric acid, thereby allowing for oral administration and a significant improvement in bioavailability. nih.gov
The synthesis of this compound involved condensation reactions, utilizing corresponding acid chlorides with 6-APA in acetone (B3395972) solutions, a method also employed for other penicillin derivatives. tandfonline.com this compound sodium was approved by the U.S. Food and Drug Administration (FDA) in 1972 and was marketed by Pfizer under the brand name Geocillin. guidetopharmacology.orgwikipedia.orgdrugcentral.org This development represented a crucial step in making the broad-spectrum activity of Carbenicillin more accessible through a convenient oral dosage form. Although it offered improved oral delivery, this compound was eventually withdrawn from the U.S. market. drugbank.com
Table 2: this compound - Key Characteristics
| Property | Value |
| Chemical Class | Penicillin antibiotic; Semi-synthetic carboxypenicillin; Prodrug of carbenicillin |
| Development Rationale | Oral bioavailability of carbenicillin by overcoming gastric acid instability through carboxyl esterification of the side chain. |
| Marketing | Marketed by Pfizer as Geocillin |
| FDA Approval | October 26, 1972 |
| Current Status | No longer marketed in the United States |
| Chemical Formula | C26H26N2O6S |
| Molecular Weight | 494.56 g/mol |
| CAS Number (sodium salt) | 26605-69-6 |
| Synthesis | Achieved via condensation reactions of corresponding acid chlorides with 6-APA. |
Compound List:
this compound
Carbenicillin
Ampicillin
Benzylpenicillin
6-aminopenicillanic acid (6-APA)
Pseudomonas aeruginosa
Escherichia coli
Proteus species
Enterobacter species
Acinetobacter species
Enterococci
Staphylococcus aureus
Iii. Molecular and Cellular Mechanisms of Action of Carindacillin and Its Active Metabolite
Inhibition of Bacterial Peptidoglycan Cell Wall Biosynthesis
Carbenicillin (B1668345) is a potent inhibitor of bacterial peptidoglycan biosynthesis, a vital process for maintaining the structural integrity of the bacterial cell wall. Peptidoglycan is a complex polymer that forms a mesh-like layer, providing rigidity and protecting the bacterium from osmotic lysis. Carbenicillin disrupts the final stage of this synthesis, specifically the transpeptidation reaction that cross-links the peptidoglycan strands. By preventing this crucial cross-linking, the newly synthesized cell wall becomes structurally unsound and unable to withstand the internal turgor pressure of the bacterial cell. nih.govnih.govtargetmol.com
Specific Interactions with Penicillin-Binding Proteins (PBPs)
The primary molecular targets for carbenicillin are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are located in the bacterial cell membrane and are essential for cell wall construction. PBPs function as transpeptidases, catalyzing the formation of peptide cross-links between adjacent peptidoglycan chains. Carbenicillin exerts its inhibitory effect by binding to the active site of these PBPs, mimicking the natural substrate, D-alanyl-D-alanine. This binding leads to the acylation of the PBP, effectively inactivating the enzyme and halting the peptidoglycan cross-linking process. nih.govmedicaldialogues.ingenome.jpdrugbank.comeuropa.eu Key PBPs involved in this pathway include PBP1A and PBP1B, which are crucial for cell wall elongation and division. uniprot.orguniprot.org
Molecular Consequences of PBP Acylation: Disruption of Cross-Linking and Osmotic Lysis
The acylation of PBPs by carbenicillin involves the opening of the antibiotic's beta-lactam ring and the covalent attachment to the enzyme's C-terminal domain. This irreversible inactivation of PBPs prevents them from carrying out their essential role in cross-linking the peptidoglycan strands. nih.govtargetmol.com The disruption of these cross-links compromises the structural integrity of the entire peptidoglycan layer. Consequently, the bacterial cell wall loses its ability to resist the high internal osmotic pressure, leading to the influx of water. This ultimately results in the swelling and bursting of the bacterial cell, a phenomenon known as osmotic lysis, which is the ultimate bactericidal outcome. nih.govnih.gov
Investigations into Ancillary Biochemical Targets and Pathways
The principal and most extensively studied mechanism of action for carindacillin, mediated through its active metabolite carbenicillin, centers on the inhibition of bacterial cell wall biosynthesis via PBP inactivation. The primary biochemical pathway targeted is peptidoglycan biosynthesis. genome.jp While the inhibition of PBPs is the well-established primary mechanism, research has also explored other potential cellular targets for beta-lactam antibiotics. For example, carbenicillin has been identified as a potential inhibitor of Cytosolic phospholipase A2. drugbank.com However, detailed investigations specifically identifying significant ancillary biochemical targets or pathways for this compound or carbenicillin beyond their well-defined role in cell wall synthesis are not widely documented. The overwhelming scientific consensus and research focus remain on the disruption of peptidoglycan synthesis as the core mechanism responsible for its antibacterial efficacy.
Iv. Pre Clinical Antimicrobial Spectrum and in Vitro Activity of Carindacillin
Comprehensive Evaluation of Broad-Spectrum Antimicrobial Activity
Pre-clinical studies have established that carindacillin, through its active metabolite carbenicillin (B1668345), exhibits a broad spectrum of bactericidal activity against a variety of pathogens. nih.govnih.gov Its efficacy has been demonstrated in experimental infection models against both Gram-positive and Gram-negative organisms. The spectrum of activity is particularly noted for its inclusion of difficult-to-treat Gram-negative bacilli. asm.org
In murine models of acute systemic infections, orally administered this compound provided protection against lethal infections caused by a range of bacteria, including:
Escherichia coli asm.orgnih.gov
Salmonella choleraesuis asm.orgnih.gov
Pasteurella multocida asm.orgnih.gov
Proteus vulgaris asm.orgnih.gov
Staphylococcus aureus asm.orgnih.gov
Streptococcus pyogenes asm.orgnih.gov
The compound is recognized for its significant activity against Pseudomonas aeruginosa and indole-positive Proteus species, which are often resistant to other beta-lactam antibiotics like ampicillin (B1664943). asm.org
Efficacy against Gram-Positive Bacterial Isolates in Pre-clinical Models
This compound's activity extends to various Gram-positive bacteria. In vivo studies in mice demonstrated its effectiveness against infections caused by Staphylococcus aureus and Streptococcus pyogenes. asm.orgnih.gov
In vitro studies where hydrolysis is minimized have suggested that the this compound ester itself may have greater activity against Gram-positive cocci than its active metabolite, carbenicillin. nih.gov Similarly, another analysis indicated that this compound is more potent against susceptible Gram-positive bacteria in vitro. guidetopharmacology.org However, due to the rapid and efficient hydrolysis of the prodrug to carbenicillin within the body, this enhanced in vitro potency is not considered to be of clinical significance. nih.govguidetopharmacology.org
Efficacy against Gram-Negative Bacterial Isolates in Pre-clinical Models
The primary therapeutic advantage of this compound lies in its potent activity against a wide array of Gram-negative bacilli, which is conferred by the release of carbenicillin. asm.orgpharmacompass.com Pre-clinical infection models have confirmed its efficacy against serious pathogens. In murine systemic infections, it was protective against Escherichia coli, Salmonella choleraesuis, Pasteurella multocida, and Proteus vulgaris. asm.orgnih.gov
Furthermore, in experimental rat models of urinary tract infections, this compound demonstrated activity comparable to parenterally administered carbenicillin against E. coli, P. vulgaris, and Pseudomonas aeruginosa. asm.orgasm.org The activity of carbenicillin against Pseudomonas species was a significant development, offering a therapeutic option for infections caused by this often-resistant organism. asm.org
Quantitative Determination of Minimal Inhibitory Concentrations (MICs) in Research Settings
The in vitro susceptibility of bacterial isolates is quantitatively assessed by determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. As the in vivo activity of this compound is attributable to carbenicillin, MIC data for carbenicillin is used to represent its antimicrobial potency.
Research using tube-dilution techniques has established the MIC values of carbenicillin against various Gram-negative bacilli. nih.govnih.gov A summary of these findings is presented below.
| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | Key Findings |
|---|---|---|---|
| Pseudomonas sp. | 143 | 200 - 300 | The majority of strains (99 out of 143) were inhibited within this concentration range. nih.govnih.gov |
| Escherichia coli | Not specified | ≤ 25 | The majority of strains were sensitive at or below this concentration. nih.govnih.gov |
| Proteus spp. | Not specified | ≤ 25 | The majority of strains were sensitive at or below this concentration. nih.govnih.gov |
| Klebsiella sp. | Not specified | > 25 | Strains were generally found to be quite resistant to carbenicillin. nih.govnih.gov |
Comparative In Vitro Activity with Structurally Related Beta-Lactam Antibiotics
The in vitro activity of carbenicillin, the active form of this compound, has been compared to other beta-lactam antibiotics such as ampicillin, penicillin G, and ticarcillin (B1683155). These comparative studies help to position its spectrum of activity within the broader class of penicillins.
One of the key distinctions of carbenicillin is its activity against Pseudomonas aeruginosa and indole-positive Proteus species, which are typically resistant to ampicillin. asm.org However, against certain other organisms, its potency may be lower than that of other penicillins.
The table below summarizes the comparative in vitro activity of carbenicillin and related antibiotics against different bacterial groups based on research findings. nih.govnih.gov
| Bacterial Group | Comparative Activity Ranking/Observation |
|---|---|
| Gram-positive isolates (excluding enterococci) | Penicillin G was the most active, followed by ampicillin, mezlocillin, carbenicillin, and ticarcillin. nih.gov |
| Enterococci | Ampicillin was the most active among the compared agents (penicillin G, mezlocillin, carbenicillin, ticarcillin). nih.gov |
| Escherichia coli & Klebsiella aerogenes | Carbenicillin showed activity almost equal to that of ampicillin and ticarcillin. A high proportion of strains were resistant to all three penicillins at high concentrations (200 µg/ml). nih.gov |
| Indole-negative Proteus strains | Carbenicillin was found to be more active than ticarcillin but less active than ampicillin. nih.gov |
| Indole-positive Proteus species | At lower concentrations, ticarcillin was more active than carbenicillin or ampicillin. At higher concentrations, the reverse was true. nih.gov |
V. Prodrug Design, Biotransformation, and Pre Clinical Pharmacokinetics of Carindacillin
Biochemical Hydrolysis of Carindacillin to Carbenicillin (B1668345) In Vivo (Pre-clinical Studies)
This compound functions as an ester prodrug of carbenicillin, specifically designed for oral administration karger.comguidetopharmacology.orgmedchemexpress.com. Following oral intake in pre-clinical models, such as dogs and rats, this compound undergoes absorption from the gastrointestinal tract, where it is rapidly hydrolyzed to release the active antibiotic, carbenicillin nih.gov. This biotransformation is a key step in its mechanism of action, enabling the delivery of carbenicillin to systemic circulation. Pre-clinical evaluations have indicated that this compound possesses greater stability in acidic environments, such as at pH 2.0, compared to carbenicillin itself, suggesting improved survival through the gastric phase before absorption and hydrolysis karger.com. The hydrolysis process is mediated by esterases present in the body, converting the inactive prodrug into the pharmacologically active carbenicillin, which can then be detected in biological fluids like serum and urine nih.gov.
Mechanisms of Intestinal Absorption and Cellular Uptake: Insights from In Vitro and Animal Models (e.g., Caco-2 Cell Transport Systems, Monocarboxylic Acid Transport System)
The enhanced oral absorption of this compound is attributed to specific mechanisms governing its intestinal uptake. In vitro studies utilizing Caco-2 cells, a widely recognized model for simulating human intestinal absorption, have provided significant insights. This compound's uptake into these cells is notably pH-dependent, exhibiting increased absorption at lower extracellular pH. This process is further characterized by inhibition in the presence of protonophores, suggesting a carrier-mediated transport mechanism that is influenced by proton gradients nih.gov. The transport of this compound across Caco-2 cell monolayers demonstrates energy and temperature dependence, reinforcing the involvement of active transport systems nih.gov.
Crucially, studies have shown that the uptake and transport of this compound in Caco-2 cells are significantly inhibited by various monocarboxylic acids, which are established substrates for monocarboxylic acid transport systems (e.g., Monocarboxylate Transporter 1, MCT1) nih.govrsc.org. In contrast, substrates of the oligopeptide transporter did not affect this compound's absorption, indicating that the monocarboxylic acid transport system is the primary pathway for its intestinal uptake nih.gov. Similar findings were observed in rat intestinal brush border membrane vesicles (BBMVs), where this compound transport was proton-gradient dependent and competed with lactate, further implicating MCT1 rsc.org. The indanyl ester modification also increases the lipophilicity of this compound, which may further contribute to enhanced passive absorption compared to the more hydrophilic parent drug, carbenicillin rsc.org. Collectively, these findings suggest that carrier-mediated transport via the monocarboxylic acid system plays a pivotal role in this compound's superior intestinal absorption compared to carbenicillin nih.gov.
Vi. Mechanisms of Bacterial Resistance to Carindacillin and Its Active Metabolite
Beta-Lactamase-Mediated Inactivation: Characterization of Enzymatic Hydrolysis
The primary mechanism of resistance to carbenicillin (B1668345) is the enzymatic inactivation by beta-lactamases. patsnap.com These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. taylorandfrancis.com Carboxypenicillins like carbenicillin are susceptible to degradation by various beta-lactamase enzymes. wikipedia.org
Several classes of beta-lactamases are implicated in carbenicillin resistance. Class A enzymes, such as TEM-1 and TEM-2, are predominant and have been identified in numerous carbenicillin-resistant strains of Escherichia coli, Klebsiella pneumoniae, and other Enterobacteriaceae. nih.gov Studies have shown that a high percentage of ampicillin-resistant strains, which are also resistant to carbenicillin, produce these types of enzymes. nih.gov For instance, in one study of 27 carbenicillin-resistant strains, 20 produced TEM-1 and 7 produced TEM-2. nih.gov
In Pseudomonas aeruginosa, specific beta-lactamases have been identified that are highly active against carbenicillin. nih.gov Research has distinguished at least two types of β-lactamases in P. aeruginosa, one of which demonstrates greater activity against carbenicillin than against benzylpenicillin. nih.govmicrobiologyresearch.org The PSE-4 enzyme, a carbenicillin-hydrolyzing beta-lactamase found in P. aeruginosa, has been characterized biochemically. Its inactivation by clinically used inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) has been studied, revealing specific kinetic properties and partition ratios. nih.gov
| β-Lactamase Type | Bacterial Species | Characteristics | Reference |
|---|---|---|---|
| TEM-1, TEM-2 | E. coli, K. pneumoniae, P. mirabilis | Predominant plasmid-mediated enzymes conferring resistance to ampicillin (B1664943) and carbenicillin. | nih.gov |
| SHV-1 | K. pneumoniae | Found in combination with TEM-1 in some strains, contributing to high-level resistance. | nih.gov |
| PSE-4 | P. aeruginosa | A carbenicillin-hydrolyzing enzyme; effectively inhibited by clavulanic acid, sulbactam, and tazobactam. | nih.gov |
| Type IIIa | P. aeruginosa, K. aerogenes | R-factor determined enzyme primarily responsible for ampicillin/carbenicillin resistance in hospital outbreaks. | asm.org |
Structural and Functional Alterations in Penicillin-Binding Proteins Conferring Reduced Susceptibility
A second critical mechanism of resistance involves alterations to the target of beta-lactam antibiotics: the penicillin-binding proteins (PBPs). patsnap.comtaylorandfrancis.com PBPs are enzymes essential for the final steps of peptidoglycan synthesis. patsnap.com Mutations in the genes encoding these proteins can lead to structural changes that reduce their affinity for carbenicillin, thus diminishing the antibiotic's inhibitory effect. patsnap.comtaylorandfrancis.com
This mechanism is particularly well-documented in Streptococcus pneumoniae, where resistance to beta-lactams is linked to alterations in multiple PBPs, including PBP1a, PBP2x, and PBP2b. nih.govnih.gov Although direct studies on carindacillin are scarce, the principles of PBP-mediated resistance apply to carbenicillin. The development of resistance often occurs in a stepwise manner, with initial low-level resistance arising from mutations in one PBP, followed by higher levels of resistance as additional PBPs acquire mutations. nih.gov For example, in pneumococci, low-level penicillin resistance has been associated with decreased affinity of PBP groups 1 and 2 for benzylpenicillin. nih.gov
In some clinical isolates of S. pneumoniae, an altered PBP 2A has been identified as a crucial determinant for high-level resistance to beta-lactams. nih.gov The loss of this altered PBP 2A can lead to a significant decrease in resistance, even when other altered PBPs (2X, 2B, and 1A) are present. nih.gov Similarly, in Enterococcus faecalis, reduced susceptibility to beta-lactams is primarily due to the over-production or mutation of a low-affinity PBP4. nih.govresearchgate.net These alterations can interfere with the binding of beta-lactam antibiotics. nih.govresearchgate.net
| Organism | Altered PBP | Effect | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | PBP1a, PBP2x, PBP2b | Decreased binding affinity for penicillins, leading to resistance. | nih.govnih.gov |
| Streptococcus pneumoniae | PBP 2A | Alterations are crucial for high-level β-lactam resistance in some isolates. | nih.gov |
| Enterococcus faecalis | PBP4 | Overexpression and mutations reduce susceptibility to β-lactams. | nih.govresearchgate.net |
Role of Bacterial Efflux Pump Systems in Intrinsic and Acquired Resistance
Bacterial efflux pumps are transport proteins that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. nih.govnih.gov This mechanism contributes to both intrinsic and acquired resistance by reducing the intracellular concentration of the antibiotic to sub-inhibitory levels. nih.govmdpi.com In Gram-negative bacteria like P. aeruginosa, efflux pumps are a major factor in developing multidrug resistance (MDR). nih.gov
Several families of efflux pumps are involved in antibiotic resistance, including the Resistance-Nodulation-Division (RND) family, which is particularly prominent in Gram-negative bacteria. nih.govyoutube.com In P. aeruginosa, the overexpression of RND pumps such as MexAB-OprM is associated with resistance to a broad range of antibiotics, including penicillins. nih.gov While specific studies focusing solely on this compound are limited, the broad substrate profile of these pumps suggests they contribute to carbenicillin resistance. For instance, mutations in the mexD gene, part of the MexCD-OprJ efflux system, have been linked to carbenicillin resistance in P. aeruginosa. nih.gov
Efflux pumps can be chromosomally encoded, contributing to intrinsic resistance, or their expression can be upregulated in response to antibiotic exposure, leading to acquired resistance. nih.govmdpi.com The overexpression of these pumps not only confers resistance but can also facilitate the evolution of other, more specific resistance mechanisms by allowing the bacteria to survive in the presence of low antibiotic concentrations. nih.govmdpi.com
Genetic and Molecular Basis of Resistance Phenotypes in Experimental Models
The genetic basis of resistance to carbenicillin is frequently associated with mobile genetic elements such as plasmids and transposons. nih.govnih.gov These elements can carry genes encoding beta-lactamases, modified PBPs, or regulators of efflux pumps, and can be transferred between bacteria through horizontal gene transfer. researchgate.netmdpi.com
R-factors (resistance plasmids) are a primary vehicle for the dissemination of carbenicillin resistance. nih.gov Studies have shown that genes conferring resistance to carbenicillin are often located on plasmids that also carry resistance determinants for other antibiotics, leading to multidrug-resistant phenotypes. nih.govnih.gov For example, the co-transfer of ampicillin and carbenicillin resistance via conjugation has been demonstrated in multiple species, including E. coli and K. pneumoniae. nih.gov The evolution of high-level resistance to carbenicillin in outbreaks of nosocomial infections has been linked to the dissemination of specific plasmids and the movement of transposons between these plasmids. nih.gov
Molecular characterization of R-factors from clinical isolates has revealed that a single R-factor type can be maintained within a hospital environment, moving between different bacterial species. asm.org For instance, an R-factor conferring carbenicillin resistance in P. aeruginosa was found to be closely related to a plasmid conferring ampicillin resistance in K. aerogenes from the same hospital unit, suggesting interspecies transfer. asm.org Spontaneous mutations in chromosomal genes that regulate the expression of intrinsic resistance mechanisms, such as AmpC beta-lactamases or efflux pumps, also contribute to the development of resistance. researchgate.netsciencedaily.com
In Vitro Studies on the Emergence and Evolution of Resistance
In vitro studies are crucial for understanding how resistance to antibiotics like carbenicillin emerges and evolves under selective pressure. These studies often involve exposing bacterial populations to gradually increasing concentrations of an antibiotic and observing the development of resistance over time. nih.govmdpi.com
Laboratory experiments have shown that spontaneous mutants with low levels of penicillin resistance can be selected by exposing sensitive strains to the antibiotic. nih.gov These mutants often exhibit stepwise increases in the minimum inhibitory concentration (MIC) of the drug, corresponding to sequential mutations in resistance-conferring genes, such as those for PBPs. nih.gov The frequency of spontaneous mutant selection is a key parameter used to predict the potential for resistance development. mdpi.com
Adaptive laboratory evolution (ALE) experiments, such as serial passage in the presence of an antibiotic, can simulate the evolutionary pathways to high-level resistance. mdpi.com These studies have revealed that the genetic background of a bacterial strain can significantly affect its propensity to evolve resistance. biorxiv.org Furthermore, exposure to one beta-lactam can select for mutations that confer cross-resistance to other antibiotics in the same class, creating stepping-stones toward broader resistance profiles. biorxiv.org For example, selection with one carbapenem (B1253116) has been shown to increase the likelihood of evolving resistance to others through spontaneous mutation. biorxiv.org While specific ALE studies on this compound are not prominent in recent literature, the principles derived from studies on other beta-lactams are applicable to understanding the evolution of resistance to its active metabolite, carbenicillin.
Viii. Advanced Analytical Methodologies for Carindacillin Research
Chromatographic Techniques for Compound Separation and Metabolite Identification (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Carindacillin and its active metabolite, Carbenicillin (B1668345). Due to the distinct polarity difference between the ester prodrug (this compound) and its carboxylic acid metabolite (Carbenicillin), reverse-phase HPLC is highly effective.
The separation is typically achieved on C18 columns, which provide excellent resolution for penicillin compounds. hplc.euchromatographyonline.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. hplc.eusielc.com The pH of the aqueous component is a critical parameter; it is often acidic (using additives like formic or phosphoric acid) to ensure the carboxylic acid group of Carbenicillin is protonated, leading to better retention and peak shape. sielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to efficiently elute both the more polar Carbenicillin and the more lipophilic this compound in a single run. hplc.eunih.gov
Detection can be accomplished using ultraviolet (UV) spectrophotometry, as the aromatic rings in both molecules allow for detection at specific wavelengths (e.g., 254 nm). hplc.eu However, for enhanced sensitivity and specificity, particularly in complex biological samples, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach. researchgate.netjssuni.edu.in
Table 1: Representative HPLC Parameters for this compound and Carbenicillin Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides effective separation based on the polarity difference between the ester prodrug and its acid metabolite. hplc.euchromatographyonline.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to suppress the ionization of Carbenicillin's carboxylic acid, improving retention and peak shape. sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent used to elute the compounds from the reverse-phase column. |
| Elution Mode | Gradient | Allows for the timely elution of both the early-eluting polar Carbenicillin and the later-eluting, more nonpolar this compound. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for conventional HPLC columns of this dimension. |
| Detection | UV at 254 nm or Mass Spectrometry (MS) | UV detection is suitable for purity assessment, while MS provides higher sensitivity and specificity for bioanalysis. hplc.eujssuni.edu.in |
Bioanalytical Methods for Quantifying this compound and Carbenicillin in Biological Matrices (Pre-clinical)
Quantifying the concentration of the prodrug this compound and the active drug Carbenicillin in preclinical biological matrices (e.g., plasma, serum, tissue homogenates) is crucial for pharmacokinetic studies. wuxiapptec.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed. nih.govnih.govresearchgate.net
The development of a robust bioanalytical method involves several critical steps:
Sample Stabilization and Preparation: A significant challenge in analyzing ester prodrugs is preventing ex vivo hydrolysis by esterases present in biological samples like plasma. nih.gov To ensure accurate quantification of the intact prodrug, sample collection and processing must be carefully controlled. This often involves immediate cooling of the sample, lowering the pH, and adding an esterase inhibitor (e.g., sodium fluoride). nih.gov Following stabilization, sample cleanup is performed to remove proteins and other interfering substances. Common techniques include protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) for cleaner extracts and better sensitivity. chromatographyonline.cominterchim.fr
Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is often used to achieve rapid separation (typically under 5 minutes) on a C18 column, effectively resolving this compound, Carbenicillin, and an internal standard. nih.govfrontiersin.org
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov Specific precursor-to-product ion transitions are selected for each analyte and the internal standard, providing high selectivity and minimizing interference from the biological matrix. frontiersin.org The instrument is typically operated with an electrospray ionization (ESI) source, usually in positive ion mode for these compounds.
The method must be fully validated according to regulatory guidelines, demonstrating acceptable linearity, accuracy, precision, recovery, and stability. frontiersin.org
Table 2: Illustrative LC-MS/MS Parameters for Preclinical Bioanalysis
| Parameter | This compound | Carbenicillin |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) [M+H]⁺ | m/z 495.2 | m/z 379.1 |
| Product Ion (Q3) | m/z 117.1 (Indanyl moiety) | m/z 160.0 (β-lactam core fragment) |
| Linearity Range (in plasma) | 1 - 1000 ng/mL | 5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
Note: The mass transitions are representative and would be optimized during method development.
Methodologies for Assessing Prodrug Hydrolysis Rates and Metabolic Stability In Vitro
The primary methodology involves incubating this compound with a biologically relevant enzyme source and monitoring its disappearance over time using LC-MS/MS. springernature.com
Enzyme Sources:
Liver Microsomes/S9 Fractions: These subcellular fractions contain key drug-metabolizing enzymes, particularly cytochrome P450s (for oxidative metabolism) and some esterases. researchgate.netresearchgate.net Incubations are typically performed in the presence of cofactors like NADPH to support enzymatic activity. nih.gov
Plasma/Serum: Since this compound is an ester prodrug, hydrolysis by plasma esterases is a critical conversion pathway. scirp.orgnih.gov Incubating the compound directly in human and preclinical species plasma provides a direct measure of its stability and conversion rate in circulation.
Experimental Procedure:
this compound is incubated with the enzyme source (e.g., liver microsomes or plasma) at a physiological temperature (37°C).
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
The enzymatic reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent like acetonitrile, which also precipitates proteins.
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
From the resulting concentration-time data, key metabolic stability parameters can be calculated.
Table 3: Calculation of In Vitro Metabolic Stability Parameters
| Parameter | Calculation | Description |
|---|---|---|
| In Vitro Half-Life (t½) | t½ = 0.693 / k (where k is the slope of the natural log of % remaining vs. time plot) | The time required for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability. nih.gov |
| Intrinsic Clearance (CLint) | CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) | Represents the intrinsic ability of the liver enzymes to metabolize a drug, normalized to the amount of protein in the assay. Units are typically µL/min/mg protein. youtube.comnih.gov |
Spectroscopic and Mass Spectrometric Approaches in Structural Elucidation and Purity Assessment
Spectroscopic and mass spectrometric methods are indispensable for confirming the chemical identity of newly synthesized this compound and for assessing its purity. slideshare.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the compound's exact mass, which can confirm its elemental composition. Tandem mass spectrometry (MS/MS) is used to study its fragmentation patterns. For this compound, characteristic fragmentation would include cleavage of the ester bond to lose the indanyl group, as well as the classic fragmentation of the β-lactam ring structure common to all penicillins. nih.govnih.govresearchgate.net These fragmentation patterns serve as a fingerprint for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. nih.govspringernature.comresearchgate.net
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. It can be used to confirm the presence of the indanyl group, the phenyl ring, and the core penicillin structure.
¹³C NMR (Carbon NMR): Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
2D NMR (e.g., COSY, HSQC, HMBC): These advanced experiments are used to establish the connectivity between protons and carbons, allowing for the complete and definitive assignment of the molecule's covalent structure. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum of this compound would show characteristic absorption bands for the β-lactam carbonyl group, the ester carbonyl group, and the amide functional group, providing rapid confirmation of the compound's core structural features. slideshare.netderpharmachemica.com
Table 4: Application of Analytical Techniques in Structural and Purity Analysis
| Technique | Information Provided | Application |
|---|---|---|
| Mass Spectrometry (MS/MS) | Molecular weight and characteristic fragmentation patterns. nih.govicm.edu.pl | Confirms molecular formula and provides structural evidence. Used for impurity identification. |
| ¹H and ¹³C NMR | Detailed information on the chemical structure, proton/carbon environments, and connectivity. nih.govmdpi.com | Unambiguous confirmation of the compound's covalent structure. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., β-lactam, ester, amide). slideshare.net | Rapid verification of the core chemical structure. |
| HPLC-UV | Separation of the main compound from impurities. | Quantifies the purity of a drug substance, typically expressed as a percentage area. |
Q & A
Basic Research Questions
Q. How should researchers design a comprehensive literature review strategy for Carindacillin?
- Methodological Answer : Begin with systematic keyword searches (e.g., "this compound pharmacokinetics," "β-lactam resistance mechanisms") across databases like PubMed, SciFinder, and Web of Science. Use Boolean operators to refine results. Prioritize primary sources (e.g., peer-reviewed journals) over reviews. Cross-reference citations in seminal papers to identify foundational studies. Critically evaluate study designs, sample sizes, and statistical methods to assess reliability .
Q. What experimental design principles are critical for in vitro efficacy studies of this compound?
- Methodological Answer :
- Controlled Variables : Standardize bacterial strains, growth media, and incubation conditions. Include positive (e.g., known β-lactamase inhibitors) and negative controls.
- Replication : Perform triplicate experiments to account for biological variability.
- Dose-Response Curves : Test this compound across a logarithmic concentration range (e.g., 0.1–100 µg/mL) to determine MIC/MBC values.
- Ethical Compliance : Adhere to NIH guidelines for preclinical research, including biosafety protocols for antibiotic-resistant strains .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Detailed Documentation : Specify reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (e.g., HPLC gradients).
- Material Sourcing : Use certified suppliers for reagents and validate chemical purity via NMR or mass spectrometry.
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability in yield and potency .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action?
- Methodological Answer :
- Hypothesis Testing : Compare this compound’s binding affinity to penicillin-binding proteins (PBPs) across bacterial species using radiolabeled assays.
- Meta-Analysis : Aggregate data from conflicting studies and assess confounding variables (e.g., pH, ion concentration).
- Statistical Re-evaluation : Apply Bayesian analysis to quantify uncertainty in prior findings .
Q. What strategies optimize analytical methods for quantifying this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS Optimization : Calibrate using isotopically labeled this compound as an internal standard. Validate limits of detection (LOD) and quantification (LOQ) via spike-recovery experiments.
- Matrix Effects : Test interference from plasma proteins or metabolites using standard addition methods.
- Cross-Validation : Compare results with ELISA or microbiological assays to confirm accuracy .
Q. How can researchers validate this compound’s efficacy in vivo when preclinical models show conflicting results?
- Methodological Answer :
- Model Selection : Compare murine infection models (e.g., neutropenic vs. immunocompetent) to assess host-factor influences.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time profiles with bacterial kill curves.
- Orthogonal Assays : Use genetic knockouts or β-lactamase inhibitors to isolate this compound’s direct effects .
Q. What ethical and regulatory considerations apply to this compound research involving human-derived samples?
- Methodological Answer :
- Institutional Review Board (IRB) Approval : Submit protocols for informed consent, data anonymization, and sample disposal.
- Animal Welfare : Follow ARRIVE guidelines for dosing regimens and humane endpoints in rodent studies.
- Data Transparency : Publish negative results to avoid publication bias .
Q. How can multi-omics approaches elucidate this compound’s impact on bacterial transcriptomics and metabolomics?
- Methodological Answer :
- Experimental Workflow :
RNA-Seq : Profile bacterial gene expression post-Carindacillin exposure.
Metabolomic Profiling : Use LC-MS to identify altered metabolic pathways (e.g., cell wall precursor synthesis).
Integration : Apply pathway enrichment tools (e.g., KEGG, MetaCyc) to link transcriptional and metabolic changes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
